REACTION_CXSMILES
|
C([Li])CCC.C(OC(=O)NC1C=CN=C(Cl)C=1C)(C)(C)C.C(OC(N1CCC(C(=O)NCOC)CC1)=O)(C)(C)C.C(OC([N:48]1[CH2:53][CH2:52][CH:51]([C:54](=O)[CH2:55][C:56]2[C:57]([Cl:70])=[N:58][CH:59]=[CH:60][C:61]=2[NH:62]C(OC(C)(C)C)=O)[CH2:50][CH2:49]1)=O)(C)(C)C.C(OC(N1C2C=CN=C(Cl)C=2CC1(C1CCN(C(OC(C)(C)C)=O)CC1)O)=O)(C)(C)C.FC(F)(F)C(O)=O>C1COCC1.C(Cl)Cl>[Cl:70][C:57]1[C:56]2[CH:55]=[C:54]([CH:51]3[CH2:52][CH2:53][NH:48][CH2:49][CH2:50]3)[NH:62][C:61]=2[CH:60]=[CH:59][N:58]=1
|
Name
|
|
Quantity
|
3.36 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0.971 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)OC(NC1=C(C(=NC=C1)Cl)C)=O
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.089 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)C(NCOC)=O
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Name
|
required intermediate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
4-[(tert-butoxycarbonylamino-2-chloropyridin-3-yl)acetyl]piperidine-1-carboxylic acid tert-butyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)C(CC=1C(=NC=CC1NC(=O)OC(C)(C)C)Cl)=O
|
Name
|
2-(1-tert-butoxycarbonylpiperidin-4-yl)-4-chloro-2-hydroxy-2,3-dihydropyrrolo[3,2-c]pyridine-1-carboxylic acid tert-butyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1C(CC=2C(=NC=CC21)Cl)(O)C2CCN(CC2)C(=O)OC(C)(C)C
|
Name
|
material
|
Quantity
|
845 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
before cooling back to −78° C.
|
Type
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TEMPERATURE
|
Details
|
Warmed
|
Type
|
CUSTOM
|
Details
|
the reaction slowly to room temperature over 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
quenched with 1N HCl (50 mL)
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Type
|
EXTRACTION
|
Details
|
Extracted into ethyl acetate
|
Type
|
WASH
|
Details
|
washed with saturated aqueous sodium hydrogencarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Flash column chromatography gave a 1:1 mixture
|
Type
|
CONCENTRATION
|
Details
|
After 2 hours the reaction mixture was concentrated to dryness, and flash column
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
chromatographed on silica gel with ammonium hydroxide/methylene chloride/methanol
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC2=C1C=C(N2)C2CCNCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.76 mmol | |
AMOUNT: MASS | 420 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |